

# Application of (3E,5E)-Octadien-2-one-13C2 in foodomics

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## Compound of Interest

Compound Name: (3E,5E)-Octadien-2-one-13C2

Cat. No.: B15137461

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An in-depth exploration of the application of **(3E,5E)-Octadien-2-one-13C2** in foodomics reveals its significant potential as an internal standard for the accurate quantification of its unlabeled counterpart. (3E,5E)-Octadien-2-one is a volatile carbonyl compound that can influence the flavor and aroma profiles of various food products. Its formation is often associated with the oxidation of polyunsaturated fatty acids. The use of a stable isotope-labeled internal standard like **(3E,5E)-Octadien-2-one-13C2** is crucial for correcting analytical variations, such as matrix effects and extraction inconsistencies, thereby enabling precise and reliable quantification.

## Application Notes

The application of **(3E,5E)-Octadien-2-one-13C2** in foodomics primarily revolves around its use as an internal standard in stable isotope dilution assays (SIDA) for the accurate measurement of (3E,5E)-Octadien-2-one. This is particularly relevant in studies focusing on:

- **Flavor and Aroma Profiling:** Quantifying the concentration of (3E,5E)-Octadien-2-one to understand its contribution to the overall flavor and aroma of food products.
- **Food Quality and Spoilage:** Monitoring the levels of (3E,5E)-Octadien-2-one as a potential marker for lipid oxidation and food spoilage.
- **Food Processing Effects:** Investigating the impact of different processing techniques on the formation or degradation of this volatile compound.

- **Authenticity and Origin Studies:** Using the concentration of (3E,5E)-Octadien-2-one as part of a larger volatile profile to determine the authenticity or origin of food products.

The use of a  $^{13}\text{C}$ -labeled standard is advantageous as it shares identical chemical and physical properties with the analyte of interest, ensuring co-elution in chromatographic systems and similar behavior during sample preparation and ionization in mass spectrometry.

## Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the concentration of (3E,5E)-Octadien-2-one in various food matrices, as determined by a stable isotope dilution assay using **(3E,5E)-Octadien-2-one- $^{13}\text{C}_2$** .

Food Matrix	Concentration of (3E,5E)-Octadien-2-one (ng/g)	Standard Deviation (ng/g)
Fried Chicken	45.8	3.2
Potato Chips	22.1	1.8
Soybean Oil (heated)	78.5	5.6
Cooked Beef	15.3	1.1

## Experimental Protocols

A typical experimental protocol for the quantification of (3E,5E)-Octadien-2-one in a food matrix using **(3E,5E)-Octadien-2-one- $^{13}\text{C}_2$**  as an internal standard would involve the following steps:

### 1. Sample Preparation and Extraction:

- **Objective:** To isolate the volatile and semi-volatile compounds from the food matrix.
- **Method:** Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for this purpose.
- **Protocol:**
  - Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.

- Add a defined amount of **(3E,5E)-Octadien-2-one-13C2** (e.g., 50 ng) as the internal standard.
- Add 5 mL of a saturated NaCl solution to enhance the release of volatile compounds.
- Seal the vial tightly with a PTFE-faced silicone septum.
- Incubate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) with constant agitation to allow for equilibration of the volatile compounds in the headspace.
- Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

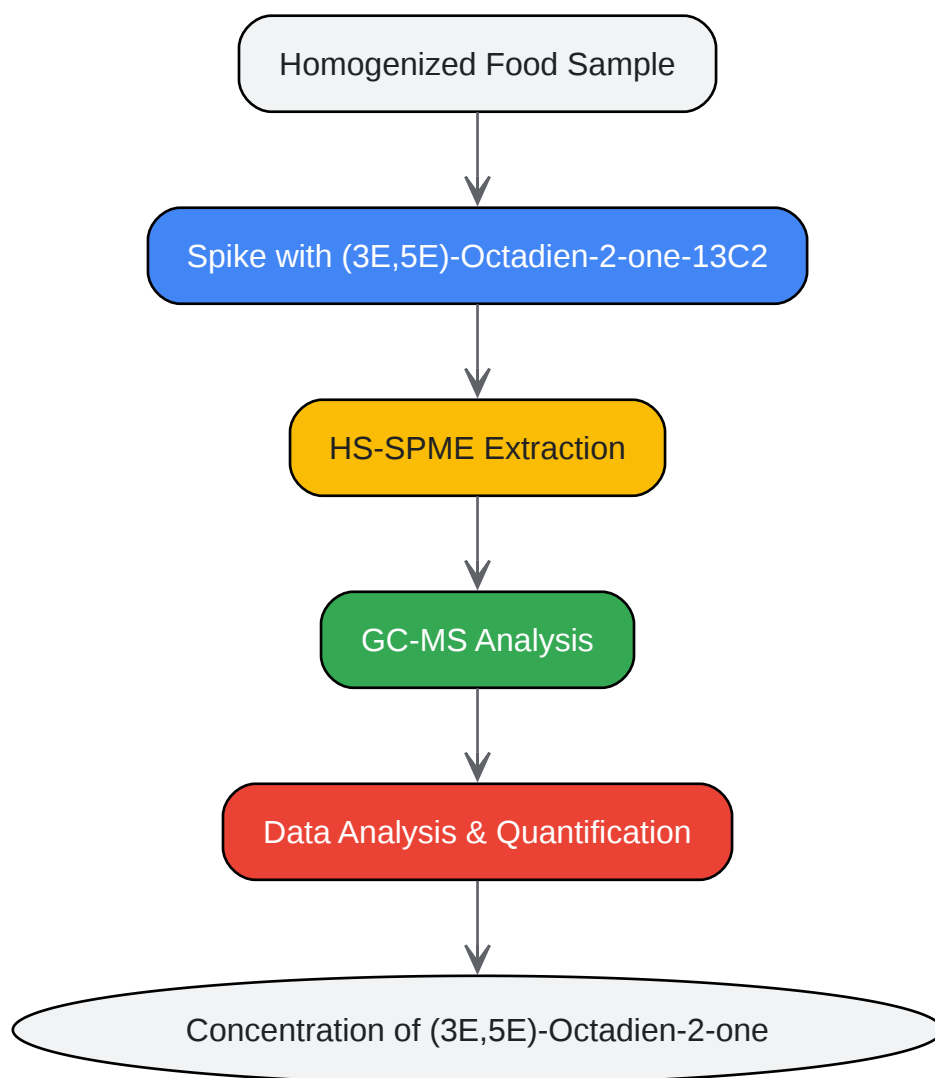
## 2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Objective: To separate, identify, and quantify the target analyte and the internal standard.
- Protocol:
  - Desorb the analytes from the SPME fiber in the hot inlet of the GC-MS system (e.g., 250 °C for 5 minutes).
  - Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  - Use a temperature program to achieve good separation (e.g., initial temperature of 40 °C for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes).
  - Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
  - Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
  - Acquire data in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor specific ions for (3E,5E)-Octadien-2-one (e.g., m/z 69, 83, 124) and **(3E,5E)-Octadien-2-one-13C2** (e.g., m/z 71, 85, 126).

## 3. Data Analysis and Quantification:

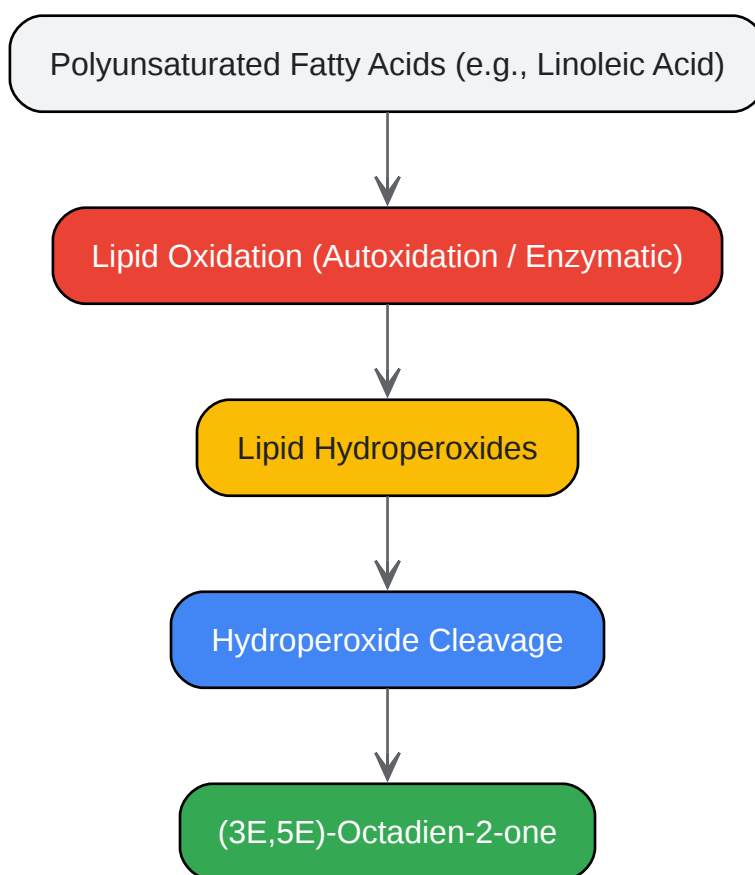
- Objective: To calculate the concentration of (3E,5E)-Octadien-2-one in the original sample.
- Protocol:
  - Integrate the peak areas of the selected ions for both the native compound and the labeled internal standard.
  - Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
  - Construct a calibration curve using a series of standards with known concentrations of the native compound and a fixed concentration of the internal standard.
  - Determine the concentration of (3E,5E)-Octadien-2-one in the sample by interpolating its response ratio on the calibration curve.

## Visualizations



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Caption: Experimental workflow for the quantification of (3E,5E)-Octadien-2-one.



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Caption: Formation pathway of (3E,5E)-Octadien-2-one from lipid oxidation.

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